1-(4-bromophenyl)-2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O3S/c1-11-22-19-14-8-17(27-2)18(28-3)9-15(14)23-20(25(19)24-11)29-10-16(26)12-4-6-13(21)7-5-12/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYKJQAAKBEGGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)C4=CC=C(C=C4)Br)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Bromophenyl)-2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one (CAS Number: 901736-17-2) is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on cytotoxicity, anti-inflammatory properties, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 535.4 g/mol. The structure includes a bromophenyl group and a triazoloquinazoline moiety linked via a sulfanyl group.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 535.4 g/mol |
| CAS Number | 901736-17-2 |
Cytotoxicity
Recent studies have highlighted the cytotoxic effects of compounds similar to this compound against various cancer cell lines. For instance, derivatives of [1,2,4]triazolo[4,3-c]quinazolines have demonstrated significant cytotoxicity with IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines . Notably, compound 16 from this series exhibited IC50 values of 6.29 μM against HepG2 and 2.44 μM against HCT-116 cells.
Anti-inflammatory Activity
Compounds with similar structural frameworks have shown promising anti-inflammatory effects. For example, certain derivatives exhibited significant inhibition of paw edema in carrageenan-induced models . The most active anti-inflammatory agent among these was identified as having an activity index (AA) of 53.41%, indicating substantial efficacy in reducing inflammation markers.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of specific functional groups significantly influences the biological activity of triazoloquinazoline derivatives. The incorporation of bulky substituents tends to enhance cytotoxic activity by improving binding affinity to DNA while maintaining lipophilicity for cellular uptake . The order of effectiveness for amine substitutions was found to be propylamine > ethanolamine > dimethylamine > morpholine > cyclohexylamine.
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on Triazoloquinazolines : A study demonstrated that derivatives with trifluoromethyl groups showed enhanced cytotoxicity due to increased hydrogen bonding capabilities with target receptors .
- Anti-inflammatory Evaluation : Another research evaluated the anti-inflammatory potential of sulfanylalkyl carboxylic acid derivatives in acute inflammation models and found significant reductions in pro-inflammatory cytokines .
Comparison with Similar Compounds
Structural Analogues in the Triazoloquinazoline Family
Substituent Variations on the Triazoloquinazoline Core
- Compound K11 (): 5-[2-(4-bromophenyl)-vinyl]-3-(diethylaminomethyl)-[1,2,4]triazolo[1,5-c]quinazolin-2-one. Key Differences: Replaces the sulfanyl linker with a vinyl group and introduces a diethylaminomethyl substituent. The diethylaminomethyl group enhances basicity and solubility, as evidenced by its IR peak at 3383 cm⁻¹ (N-H stretch) .
- Compound AGN-PC-04HVSA () : 1-[(4-fluorophenyl)methylsulfanyl]-4-(2-methoxy-5-methylphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one.
Table 1: Structural and Spectral Comparison of Triazoloquinazoline Derivatives
Quinazolinone and Sulfonamide Derivatives
Compound 1d () : 4-[(E)-2-{3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzenesulfonamide.
- Key Differences: Replaces the triazoloquinazoline core with a quinazolinone ring and introduces a sulfonamide group.
- Impact : The sulfonamide group (IR peaks at 3335, 3236 cm⁻¹) enhances hydrogen-bonding capacity, improving solubility. The ethenyl linker provides conformational rigidity compared to the sulfanyl group .
Sulfanyl vs. Sulfonyl Derivatives
- Target Compound : The sulfanyl group may confer greater nucleophilicity, enabling disulfide bond formation in biological systems .
Bromophenyl-Containing Heterocycles
- 5-{[(4-Bromophenyl)sulfonyl]phenyl} Oxazoles (): Incorporate a 4-bromophenylsulfonyl fragment into 1,3-oxazole derivatives. Cytotoxicity in Daphnia magna suggests bioactivity distinct from triazoloquinazolines .
- 2-Bromo-1-[1-(4-bromophenyl)-triazolyl]ethanone (): Features dual bromine atoms but lacks the quinazoline scaffold. Crystal packing shows Br⋯N interactions (3.20 Å), influencing solid-state stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
